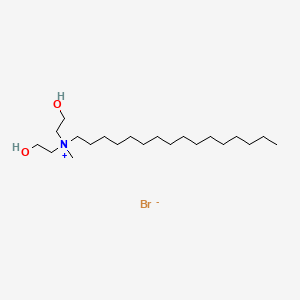
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane
Vue d'ensemble
Description
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane, commonly known as TMAF, is a fluorinated tertiary amine that has gained significant attention in scientific research. TMAF is a colorless and odorless liquid that is soluble in both water and organic solvents. This compound is widely used in various fields, including pharmaceuticals, analytical chemistry, and material science.
Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane has been used as an intermediate in the synthesis of various fluorinated compounds. It has been utilized in a simple route to synthesize hexamethylguanidinium fluoride, and further reacting with (trifluoromethyl)trimethylsilane, it provides easy access to itself, showcasing its role in the synthesis of fluorinated molecules (Kolomeitsev et al., 2000).
Catalysis and Electrophilic Reactions
The compound is involved in Lewis acid-catalyzed deamination processes. For example, 1,1-bis(dimethylamino)-2,2,2-trifluoroethane undergoes deamination, generating a carbocation that participates in electrophilic reactions with various compounds, proving its utility in synthetic chemistry and catalysis (Xu & Dolbier, 2000).
Ligand Synthesis for Catalytic Reactions
It has also been used in the synthesis of complex ligands for catalytic reactions. For instance, a ligand prepared from tris-1,1,1-(hydroxymethyl)ethane was used in coordination with cobalt in a catalytic Pauson–Khand reaction (Petrovski et al., 2008).
Building Block for Fluorinated Molecules
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane serves as a building block for the synthesis of various fluorinated molecules. It has been used in the synthesis of CF3-heterocycles and is involved in novel heterocyclizations, demonstrating its versatility in the synthesis of complex molecular structures (Baraznenok et al., 2003).
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-N,1-N,1-N',1-N',1-N",1-N"-hexamethylethane-1,1,1-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F3N3/c1-12(2)8(13(3)4,14(5)6)7(9,10)11/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTZLAILUWEGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C(F)(F)F)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572879 | |
| Record name | 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-hexamethylethane-1,1,1-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane | |
CAS RN |
234451-82-2 | |
| Record name | 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-hexamethylethane-1,1,1-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[(4-Aminophenyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B1611334.png)
